![molecular formula C18H24N4OS2 B122510 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide CAS No. 556803-08-8](/img/structure/B122510.png)

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

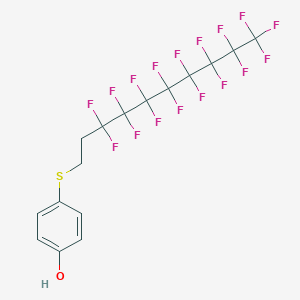

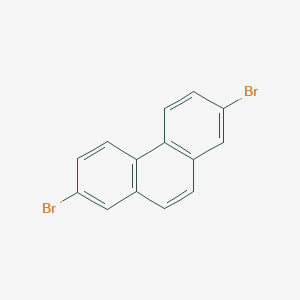

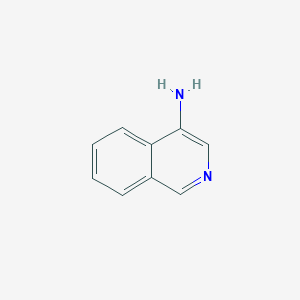

This compound, also known as TCN 213, is a chemical with the molecular formula C18H24N4OS2 . It has a molecular weight of 376.5 g/mol . The IUPAC name for this compound is 2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide .

Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This ring is connected to a benzylamino group and a sulfanyl group, which is in turn connected to an acetamide group with a cyclohexylmethyl substituent .Physical And Chemical Properties Analysis

This compound has a molecular weight of 376.5 g/mol . It has a XLogP3-AA value of 4.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 376.13915375 g/mol . The topological polar surface area of the compound is 120 Ų .Aplicaciones Científicas De Investigación

Neurotransmission Studies

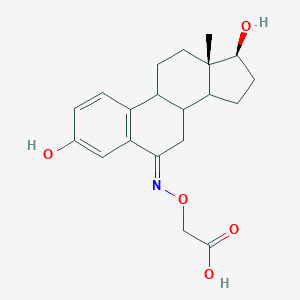

TCN 213 is a selective antagonist of NMDA (N-methyl-D-aspartate) receptors, particularly affecting the GluN1/GluN2A subtypes . This specificity allows researchers to study the neurotransmission process in detail, especially in relation to glutamate signaling, which is crucial for learning and memory.

Neuropharmacology

Due to its action on NMDA receptors, TCN 213 serves as a valuable tool in neuropharmacology to investigate the therapeutic potential of NMDA receptor modulators. It can help in the development of treatments for conditions like Alzheimer’s disease, where glutamate signaling is disrupted .

Developmental Neuroscience

TCN 213 can be used to monitor the switch in NMDAR expression in developing cortical neurons. This is important for understanding the changes in neural circuitry that occur during brain development and how they might be affected in developmental disorders .

Pain Research

As an NMDA receptor antagonist, TCN 213 is also used in pain research. NMDA receptors are involved in the sensitization process that occurs in chronic pain conditions, and TCN 213 helps to study this process and develop potential analgesic drugs .

Neurotoxicity Assessment

Researchers use TCN 213 to assess neurotoxicity in various models. By inhibiting NMDA receptors, it’s possible to evaluate the protective effects of compounds against excitotoxicity, which is a common pathway leading to neuronal death .

Synaptic Plasticity Exploration

TCN 213’s role in modulating NMDA receptors makes it a key agent in exploring synaptic plasticity. This is the mechanism underlying learning and memory, and alterations in NMDA receptor function are implicated in various neuropsychiatric disorders .

Propiedades

IUPAC Name |

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS2/c23-16(19-11-14-7-3-1-4-8-14)13-24-18-22-21-17(25-18)20-12-15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,19,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAZPYFIYYCZBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC(=O)CSC2=NN=C(S2)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide | |

Q & A

Q1: How does TCN 213 interact with NMDA receptors, and what are the downstream effects of this interaction?

A: TCN 213 acts as a selective antagonist of NMDA receptors containing the GluN2A subunit [, ]. This means it binds to these specific NMDA receptor subtypes and blocks their activation by the neurotransmitter glutamate. This blockade inhibits the flow of ions through the receptor channel, preventing the neuronal excitation typically caused by NMDA receptor activation. As a result, TCN 213 can suppress synaptic plasticity processes like Long-Term Depression (LTD), which is thought to rely on GluN2A-containing NMDA receptors [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)

![(3S,4R,8R,9S,10R,13S,14S)-3,4-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122463.png)